molecular formula C11H8FNO2 B188184 6-Fluoro-2-methylquinoline-3-carboxylic acid CAS No. 461026-47-1

6-Fluoro-2-methylquinoline-3-carboxylic acid

Cat. No.: B188184
CAS No.: 461026-47-1
M. Wt: 205.18 g/mol
InChI Key: ZPRUQEILFHQVHS-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoaryl ketones with α-methylene ketones in the presence of a catalyst such as dodecylphosphonic acid (DPA) under solvent-free conditions or in water . Another method involves the use of fluorinated anilines with three-carbon reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Fluoro-2-methylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.

    Medicine: It is investigated for its potential antimicrobial, antiviral, and anticancer properties.

    Industry: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, fluoroquinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacteria . This mechanism is crucial for its antimicrobial activity.

Comparison with Similar Compounds

  • 6-Bromo-2-methylquinoline-3-carboxylic acid
  • 7-Fluoro-2-methylquinoline-4-carboxylic acid
  • 6-Chloro-2-methylquinoline-3-carboxylic acid

Comparison: 6-Fluoro-2-methylquinoline-3-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its biological activity and metabolic stability compared to its non-fluorinated counterparts. The fluorine atom also influences the compound’s electronic properties, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

6-fluoro-2-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-9(11(14)15)5-7-4-8(12)2-3-10(7)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRUQEILFHQVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351178
Record name 6-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461026-47-1
Record name 6-fluoro-2-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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